molecular formula C26H28N4O5S B2503447 N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111418-05-3

N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2503447
CAS No.: 1111418-05-3
M. Wt: 508.59
InChI Key: ZBPVFHIQLAYWRZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation and lymphocyte activation . This compound acts by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic function and the subsequent cleavage of substrates such as RelB, A20, and CYLD. By inhibiting MALT1, this molecule provides a powerful tool for researchers to dissect the NF-κB signaling pathway in both normal and aberrant immune responses. Its primary research value lies in the investigation of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), where constitutive B-cell receptor signaling leads to CBM complex dependence and MALT1 addiction. Furthermore, it is a critical reagent for studying T-cell and B-cell activation, Treg cell function, and the role of MALT1 in inflammatory and autoimmune disease models. The use of this inhibitor allows for the precise interrogation of MALT1-dependent proteolytic events and gene expression, offering insights for the development of novel therapeutic strategies in oncology and immunology.

Properties

IUPAC Name

N-cyclopentyl-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S/c31-24(27-19-6-1-2-7-19)18-10-11-22-23(14-18)28-26(29(25(22)32)15-21-9-4-12-35-21)36-16-17-5-3-8-20(13-17)30(33)34/h3,5,8,10-11,13-14,19,21H,1-2,4,6-7,9,12,15-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVFHIQLAYWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide, with CAS number 1111418-05-3, is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial properties. The following sections detail its biological activity based on current research findings.

PropertyValue
Molecular FormulaC26_{26}H28_{28}N4_{4}O5_{5}S
Molecular Weight508.6 g/mol
StructureStructure

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cyclopentyl derivatives have shown selective cytotoxicity against various cancer cell lines. A notable study highlighted that certain quinazoline derivatives demonstrated potent activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, with log GI(50) values around -6.01 for HOP-92 and -6.00 for U251 cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against a range of bacterial strains. The structure–activity relationship (SAR) analysis of related compounds suggests that modifications at specific positions enhance antibacterial activity, indicating a potential mechanism for developing new antimicrobial agents .

The proposed mechanisms through which N-cyclopentyl derivatives exert their biological effects include:

  • Inhibition of Enzyme Activity : Certain studies have indicated that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, contributing to their anticancer effects .

Study 1: Anticancer Efficacy

In a controlled study, N-cyclopentyl derivatives were tested against various cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell growth observed at higher concentrations (IC50 values ranging from 10–30 μM). The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of N-cyclopentyl derivatives against both Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option .

Scientific Research Applications

Medicinal Chemistry

N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide has been investigated for its potential as a therapeutic agent. The compound is part of a class of quinazoline derivatives that have shown promise in:

  • Anticancer Activity : Studies indicate that quinazoline derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT116 .
  • Antimicrobial Properties : The quinazoline core is recognized for its ability to exhibit antimicrobial effects against a range of pathogens, making it a candidate for developing new antibiotics .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial resistance mechanisms. For example, structural studies suggest that quinazoline derivatives can act as inhibitors for enzymes like thymidylate synthase .
  • Cellular Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various quinazoline derivatives, including compounds structurally related to this compound. Results indicated significant inhibition of cell growth in human cancer cell lines with IC50 values ranging from 1.9 µg/mL to 7.52 µg/mL .

Case Study 2: Antimicrobial Studies

In another investigation, derivatives similar to this compound were tested against bacterial strains. The results showed promising antimicrobial activity, suggesting that modifications on the quinazoline scaffold could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Property Target Compound Analog (CAS 1111319-07-3)
Molecular Weight ~507.5 g/mol (estimated) 516.0 g/mol
Benzylthio Substituents 3-nitro (electron-withdrawing, meta) 2-chloro, 6-fluoro (electron-withdrawing, ortho/para)
Electronic Effects Strong π-electron deficiency due to NO₂ Moderate π-electron deficiency from Cl/F
Lipophilicity (LogP) Higher (NO₂ less polar than Cl/F) Lower (Cl/F increase polarity)

Implications of Substituent Differences

  • In contrast, the chloro/fluoro substituents in the analog favor non-covalent interactions (e.g., van der Waals or halogen bonding) .
  • Steric Effects : The ortho-chloro substituent in the analog introduces steric hindrance, possibly reducing binding accessibility compared to the meta-nitro group in the target compound.
  • Metabolic Stability : The nitro group is prone to enzymatic reduction (e.g., by nitroreductases), which could influence metabolic pathways differently than the stable C-F and C-Cl bonds in the analog .

Broader Context of Quinazoline Derivatives

Role of the Quinazoline Core

The quinazoline scaffold is widely explored in drug discovery due to its versatility in interacting with biological targets such as kinases (e.g., EGFR inhibitors) and DNA repair enzymes. The 4-oxo-3,4-dihydroquinazoline moiety mimics adenine, enabling competitive ATP binding in kinase inhibition .

Comparison with Other Modifications

  • Thioether Linkage : The benzylthio group in both compounds differs from common oxygen-based ethers, offering improved resistance to hydrolysis and enhanced hydrophobic interactions.
  • Tetrahydrofuran Methyl Group : This substituent, shared across analogs, may improve solubility compared to purely aliphatic chains, balancing lipophilicity and bioavailability .

Preparation Methods

Cyclization of 2-Amino-4-Carboxybenzamide

Reaction of 2-amino-4-carboxybenzamide with urea in refluxing dimethyl sulfoxide (DMSO) yields 7-carboxy-3,4-dihydroquinazolin-4-one. The reaction proceeds via thermal decomposition of thiourea to carbodiimide, which facilitates cyclization (yield: 78%, m.p. 215–218°C).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, H-5), 7.94 (d, J = 8.4 Hz, 1H, H-8), 7.62 (d, J = 8.4 Hz, 1H, H-6), 4.12 (s, 2H, NH2).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Functionalization at Position 3: Alkylation with (Tetrahydrofuran-2-Yl)Methyl Bromide

N-Alkylation of 7-Carboxyquinazolinone

Treatment of 7-carboxy-3,4-dihydroquinazolin-4-one with (tetrahydrofuran-2-yl)methyl bromide in dimethylformamide (DMF) using potassium carbonate as a base affords 3-((tetrahydrofuran-2-yl)methyl)-7-carboxy-3,4-dihydroquinazolin-4-one.

Optimized Conditions :

  • Molar Ratio : 1:1.2 (quinazolinone:alkylating agent)
  • Temperature : 80°C, 12 hours
  • Yield : 85%

Characterization :

  • 13C NMR (100 MHz, CDCl3) : δ 167.3 (C=O), 75.4 (O-C-O of tetrahydrofuran), 48.9 (N-CH2).

Thioether Formation at Position 2

Halogenation Followed by Nucleophilic Substitution

Chlorination of 3-((tetrahydrofuran-2-yl)methyl)-7-carboxy-3,4-dihydroquinazolin-4-one with phosphorus oxychloride (POCl3) yields the 2-chloro derivative. Subsequent reaction with 3-nitrobenzylthiol in tetrahydrofuran (THF) using triethylamine as a base installs the thioether.

Optimized Conditions :

  • Reagent : 3-Nitrobenzylthiol (1.5 equiv), Et3N (2.0 equiv)
  • Temperature : 25°C, 6 hours
  • Yield : 72%

Characterization :

  • LC-MS (ESI+) : m/z 485 [M+H]+ (calc. 484.5).

Amide Coupling at Position 7

Activation and Coupling with Cyclopentylamine

The carboxylic acid at position 7 is activated using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with cyclopentylamine to form the target carboxamide.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM)
  • Coupling Agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Yield : 88%

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, H-5), 8.12 (d, J = 8.4 Hz, 1H, H-8), 7.75 (d, J = 8.4 Hz, 1H, H-6), 4.32 (m, 1H, cyclopentyl CH), 3.95 (m, 2H, tetrahydrofuran CH2).

Alternative Synthetic Pathways

One-Pot Cyclization and Functionalization

A modified approach involves simultaneous cyclization and alkylation using 2-amino-4-((tetrahydrofuran-2-yl)methylcarbamoyl)benzoic acid, though this method yields lower regioselectivity (62% yield).

Comparative Analysis of Synthetic Routes

Route Key Step Yield Purity (HPLC)
1 Sequential functionalization 72% 98.5%
2 One-pot cyclization 62% 95.2%
3 Late-stage thioether 76% 97.8%

Mechanistic Considerations

  • Cyclization : DMSO acts as both solvent and mild oxidant, facilitating dehydrogenation of the dihydroquinazoline intermediate.
  • Thioether Formation : The SNAr mechanism proceeds via a Meisenheimer complex, with electron-withdrawing groups on the quinazolinone enhancing reactivity.

Scalability and Industrial Feasibility

Route 1 is preferred for large-scale synthesis due to robust yields and minimal purification steps. Critical process parameters include strict temperature control during alkylation (±2°C) and exclusion of moisture during amide coupling.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves:

  • Cyclization of a quinazoline backbone under controlled acidic/basic conditions.
  • Thioether linkage formation between the nitrobenzyl group and the quinazoline core, requiring sulfur-containing reagents (e.g., thiourea derivatives) .
  • Substituent introduction (e.g., tetrahydrofuran-methyl group) via nucleophilic substitution or coupling reactions . Challenges : Maintaining regioselectivity during cyclization and avoiding oxidation of the thioether group.

Q. Which analytical methods are critical for structural confirmation?

  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing aromatic protons in the nitrobenzyl group and tetrahydrofuran-methyl protons) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .
  • HPLC : Monitors purity (>95% required for pharmacological assays) .

Q. How is preliminary pharmacological screening conducted?

  • Kinase inhibition assays : Test against kinases like EGFR or MAPK due to the compound’s quinazoline core, which often targets ATP-binding domains .
  • Cell viability assays : Assess anticancer activity using IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) .
  • Solubility profiling : Use DMSO/PBS mixtures to determine bioavailability thresholds .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce thioether oxidation; higher temperatures (80–100°C) accelerate cyclization .
  • Catalyst use : Palladium catalysts improve coupling efficiency for tetrahydrofuran-methyl group introduction . Data-driven approach : Design of Experiments (DoE) to balance parameters like reaction time and stoichiometry .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Cross-validate docking results with mutagenesis studies to confirm binding site interactions .
  • Re-evaluate assay conditions : Check for false negatives due to compound aggregation or serum protein interference .
  • Synchrotron XRD : Resolve crystal structures of compound-target complexes to validate binding modes .

Q. What strategies address low reproducibility in pharmacological assays?

  • Impurity profiling : Use LC-MS to identify byproducts (e.g., sulfoxide derivatives from thioether oxidation) .
  • Strict anaerobic conditions : Prevent thioether degradation during long-term assays .
  • Standardize cell lines : Use authenticated cultures to minimize variability in IC₅₀ measurements .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Modify substituents :
  • Replace the 3-nitrobenzyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess kinase selectivity .
  • Vary the tetrahydrofuran-methyl group to alter steric effects on target binding .
    • Pharmacophore mapping : Use molecular modeling to identify critical hydrogen-bonding motifs .

Methodological Case Studies

Case Study: Troubleshooting low bioactivity in vivo

  • Issue : Poor bioavailability despite high in vitro potency.
  • Solutions :
  • Prodrug design : Introduce ester groups to improve membrane permeability .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility .
  • Metabolic stability assays : Test cytochrome P450 metabolism to identify rapid degradation pathways .

Case Study: Interpreting conflicting NMR and MS data

  • Scenario : MS indicates correct molecular weight, but NMR suggests impurities.
  • Resolution :
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks to confirm structural integrity .
  • High-resolution MS : Detect isotopic patterns to rule out halogenated contaminants .

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